The compound (2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant implications in medicinal chemistry. It is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, particularly antithrombotic agents like Cangrelor. The compound features a unique structural framework that combines purine and oxolane components, contributing to its biological activity.
This compound can be sourced from various chemical suppliers and databases such as ChemicalBook and PubChem, which provide detailed chemical properties and synthesis methods. The compound's CAS number is 163706-51-2, indicating its unique identity in chemical registries.
The compound belongs to the class of nucleoside analogs, specifically modified derivatives of adenosine. Its structure includes a purine base with additional functional groups that enhance its pharmacological properties.
The synthesis of (2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography are commonly employed for purification.
The molecular structure of this compound can be represented as follows:
This indicates it contains 16 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 5 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom.
Key structural data include:
The compound participates in several chemical reactions typical for nucleoside analogs:
These reactions often require specific catalysts or reagents to facilitate transformations while minimizing side products.
The mechanism of action involves interaction with specific biological targets such as adenosine receptors or enzymes involved in nucleotide metabolism. The presence of the trifluoropropylthio group enhances binding affinity and specificity toward these targets.
Research indicates that compounds like this one can inhibit platelet aggregation by blocking adenosine receptors, thus providing therapeutic effects in cardiovascular diseases.
The primary applications of (2R,3R,4S,5R)-2-{6-amino-2-[(3,3,3-trifluoropropyl)sulfanyl]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol include:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6